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molecular formula C8H9BrO B123926 3-Methoxybenzyl bromide CAS No. 874-98-6

3-Methoxybenzyl bromide

Cat. No. B123926
M. Wt: 201.06 g/mol
InChI Key: ZKSOJQDNSNJIQW-UHFFFAOYSA-N
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Patent
US05001238

Procedure details

To cooled (15° to 20° C.) hydrobromic acid (3.22 kg) (48%) is added 3-methoxybenzyl alcohol (1 kg) dropwise over a period of 1 hour. A slight exotherm results with pot temperature rising from 20° to 23° C. After the addition, the reaction mixture was stirred at 23° to 27° C. for four days. The product separated as an oil during this period. The reaction mixture was transferred to a separatory funnel, and the lower layer containing the product was separated. The aqueous phase was extracted with methylene chloride (750 mL). The methylene chloride extract was combined with the main product and washed with water (500 mL×3). The pH of the last wash was 6.5 to 7.0. The product was dried over anhydrous sodium sulfate (200 g), filtered and concentrated under reduced pressure (bath temperature 50° to 55° C.) to remove most of the solvent, then further concentrated at 40° to 45° C. under 5 mm Hg to constant weight to yield 1.30 kg (89% yield) of crude product. The presence of 5.5% of starting material in this product does not interfere with the subsequent alkylation reaction.
Quantity
3.22 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[BrH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]O>>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][Br:1]

Inputs

Step One
Name
Quantity
3.22 kg
Type
reactant
Smiles
Br
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
COC=1C=C(CO)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 23° to 27° C. for four days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slight exotherm results with pot temperature
CUSTOM
Type
CUSTOM
Details
rising from 20° to 23° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The product separated as an oil during this period
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
the lower layer containing the product
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride (750 mL)
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
WASH
Type
WASH
Details
washed with water (500 mL×3)
WASH
Type
WASH
Details
The pH of the last wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over anhydrous sodium sulfate (200 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (bath temperature 50° to 55° C.)
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated at 40° to 45° C. under 5 mm Hg to constant weight

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC=1C=C(CBr)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 kg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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